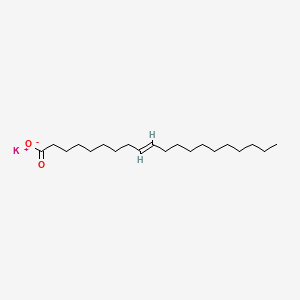

Potassium icos-9-enoate

Descripción

Propiedades

Número CAS |

94135-61-2 |

|---|---|

Fórmula molecular |

C20H37KO2 |

Peso molecular |

348.6 g/mol |

Nombre IUPAC |

potassium;(E)-icos-9-enoate |

InChI |

InChI=1S/C20H38O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11+; |

Clave InChI |

JZEGYCHASAJOIP-CALJPSDSSA-M |

SMILES isomérico |

CCCCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+] |

SMILES canónico |

CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Origen del producto |

United States |

Advanced Analytical Characterization Techniques for Icos 9 Enoate Potassium Salt

Chromatographic and Spectrometric Elucidation

Spectrometric and chromatographic techniques are fundamental for analyzing the molecular structure and composition of Potassium icos-9-enoate. They offer detailed information on functional groups, the connectivity of atoms, and the presence of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of a sample. Due to the low volatility of metallic salts of fatty acids, a derivatization step is necessary before analysis. mdpi.com For this compound, this typically involves converting the fatty acid salt into a more volatile form, such as a fatty acid methyl ester (FAME). nih.govresearchgate.net

The process begins with the injection of the FAME derivative into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates individual components based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break into charged fragments. chromatographyonline.com The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the definitive identification of the original fatty acid, icos-9-enoic acid. researchgate.net The retention time from the GC combined with the mass spectrum from the MS provides high confidence in the identification and quantification of the fatty acid component. researchgate.net

Table 1: Expected GC-MS Data for Methyl Icos-9-enoate

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When this compound is analyzed, the resulting spectrum displays characteristic absorption bands that confirm the conversion of the carboxylic acid to a carboxylate salt. spectroscopyonline.com

The most significant feature in the FT-IR spectrum of a potassium carboxylate is the disappearance of the strong carbonyl (C=O) stretching band of the parent carboxylic acid, which typically appears around 1700 cm⁻¹. spectroscopyonline.com In its place, two strong, characteristic peaks emerge. These correspond to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). spectroscopyonline.comresearchgate.net The asymmetric stretch is typically observed in the 1650–1540 cm⁻¹ region, while the symmetric stretch appears in the 1450–1360 cm⁻¹ range. spectroscopyonline.com The high intensity of these peaks is due to the large change in dipole moment associated with the vibrations of the polar carboxylate group. spectroscopyonline.com Additional bands corresponding to the C-H stretching and bending vibrations of the long hydrocarbon chain are also present.

Table 2: Key FT-IR Absorption Bands for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual atoms. Both ¹H and ¹³C NMR are employed to confirm the structure of the icos-9-enoate anion. aocs.org

In the ¹H NMR spectrum, the olefinic protons of the cis-double bond (-CH=CH-) typically appear as a multiplet in the region of 5.3-5.5 ppm. nih.govmagritek.com The protons on the carbon atom adjacent to the carboxylate group (α-CH₂) are deshielded and resonate at approximately 2.2-2.5 ppm. magritek.com The allylic protons (CH₂ groups adjacent to the double bond) are found around 2.0 ppm. The numerous methylene (B1212753) groups ((CH₂)n) of the long alkyl chain produce a large, overlapping signal around 1.2-1.4 ppm, and the terminal methyl (CH₃) protons appear as a triplet around 0.8-0.9 ppm. nih.govmagritek.com

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxylate group (COO⁻) is highly deshielded and appears far downfield. The two olefinic carbons of the double bond have characteristic chemical shifts in the 120-135 ppm range. The remaining carbon atoms of the alkyl chain can be resolved, providing a complete carbon skeleton map of the molecule. aocs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Elemental and Morphological Characterization

While spectrometric methods probe the molecular structure, other techniques are required to determine the elemental composition and the solid-state structure of the material.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for confirming the presence of potassium in the salt. researchgate.net In XRF analysis, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary (fluorescent) X-rays in the process.

The energy of these emitted X-rays is characteristic of the element from which they originated. For potassium, the primary emission lines are the Kα and Kβ peaks, which occur at approximately 3.31 keV and 3.59 keV, respectively. chsopensource.org The intensity of these peaks is proportional to the concentration of potassium in the sample, allowing for quantitative analysis. atlantis-press.com This technique provides a rapid and straightforward confirmation of the presence of the potassium cation in the compound. publications.gc.canih.gov

Table 4: Characteristic XRF Emission Lines for Potassium

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of solid materials. researchgate.net Potassium salts of long-chain fatty acids, known as soaps, are typically crystalline solids. nist.gov The XRD pattern of a powdered sample of this compound provides a unique fingerprint based on its crystal lattice.

In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Constructive interference occurs at specific angles where the path length difference between X-rays scattered by successive crystal planes is an integer multiple of the X-ray wavelength (Bragg's Law). The resulting diffractogram shows a series of peaks at characteristic 2θ angles. For layered structures like metal soaps, a prominent feature is a set of low-angle reflections corresponding to the "long spacing," which relates to the length of the fatty acid chain. researchgate.netnist.gov The positions and intensities of the diffraction peaks can be used to identify the crystal phase and determine the unit cell parameters of the compound. scielo.br

Table 5: Hypothetical X-ray Diffraction Data for Crystalline this compound

Table of Compounds Mentioned

Scanning Electron Microscopy (SEM) for Surface Morphology

The typical morphology observed for crystalline alkali soaps, a class of compounds to which this compound belongs, is an interlocked mesh of bundled fibers nist.gov. Electron microscopy studies of related potassium salts of fatty acids, such as potassium palmitate, have revealed a fundamentally crystalline appearance nist.gov. The individual particles often present as complex, three-dimensional structures with varied surface textures.

SEM analysis of this compound would likely reveal agglomerates of varying sizes, composed of smaller, elongated or needle-like primary crystals. The surfaces of these particles may exhibit features such as steps, kinks, and growth spirals, which are indicative of the crystal growth process. The degree of crystallinity and the specific arrangement of the fibrous structures can be influenced by the method of preparation and purification of the salt.

A hypothetical dataset from an SEM analysis of a purified sample of this compound is presented below, illustrating the type of quantitative data that can be extracted from the micrographs.

| Parameter | Measurement/Observation | Technique Notes |

|---|---|---|

| Average Particle Size (D50) | 50 µm | Determined by statistical analysis of multiple SEM fields. |

| Particle Size Range | 10 - 150 µm | Observed variation across the sample. |

| Primary Crystal Habit | Acicular (Needle-like) | High magnification imaging of individual crystallites. |

| Aggregation State | Interlocked fibrous bundles forming spherulitic agglomerates | Observed at lower magnifications. |

| Surface Texture | Rough with visible crystalline facets | High-resolution secondary electron imaging. |

Isotopic Analysis and Tracing Methodologies

High-Precision Potassium Isotope Measurement Techniques in Complex Matrices

High-precision measurement of potassium isotopes (³⁹K and ⁴¹K) in complex matrices, such as those containing organic salts like this compound, presents significant analytical challenges. The primary difficulties arise from isobaric interferences, particularly from argon (⁴⁰Ar¹H⁺ on ⁴¹K⁺) when using inductively coupled plasma mass spectrometry (ICP-MS), and the potential for matrix effects from other elements present in the sample.

Modern analytical approaches have largely overcome these challenges through the use of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Several methods have been developed to achieve the high precision required for meaningful isotopic analysis, including the use of "cold" plasma conditions, high-resolution mass analyzers, and collision/reaction cell (CRC) technology.

For a complex matrix containing this compound, a crucial first step is the efficient separation of potassium from the organic and inorganic matrix components. This is typically achieved through a multi-stage chromatographic procedure to isolate potassium and eliminate matrix elements that could affect the accuracy of the isotope ratio measurements acs.org.

Recent advancements in MC-ICP-MS instrumentation, such as the Thermo Scientific Neoma and Nu Sapphire, have demonstrated excellent robustness for potassium isotope analysis in biological and geological samples goldschmidt.infoens-lyon.frresearchgate.net. These instruments can operate in an extra-high resolution (XHR) mode, which is capable of resolving the ⁴¹K⁺ peak from the ⁴⁰Ar¹H⁺ interference, or utilize a collision/reaction cell to neutralize the interfering species goldschmidt.infoicpms.cz. The precision of these techniques can routinely reach approximately 0.05 per mil (95% confidence interval) for the ⁴¹K/³⁹K ratio acs.org.

The table below summarizes the key aspects of high-precision potassium isotope measurement techniques applicable to a complex matrix containing this compound.

| Aspect | Description | Relevance to this compound Matrix |

|---|---|---|

| Instrumentation | Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) | Enables high-precision measurement of isotope ratios. |

| Interference Mitigation | Extra-High Resolution (XHR) mode or Collision/Reaction Cell (CRC) technology | Essential for resolving ⁴¹K⁺ from ⁴⁰Ar¹H⁺ interference. |

| Sample Preparation | Two-stage ion-exchange chromatography | Crucial for separating potassium from the organic fatty acid chain and other matrix components. acs.org |

| Matrix Matching | Sample and standard concentrations should be matched to within 10% | Minimizes instrumental mass bias effects. goldschmidt.info |

| Precision (δ⁴¹K) | ≤ 0.06‰ (2SD) long-term external reproducibility | Allows for the detection of small isotopic variations. acs.org |

| Matrix Tolerance | Modern instruments show good tolerance to residual matrix elements | Increases the robustness of the analysis for complex samples. goldschmidt.infoens-lyon.fr |

Investigations into Biochemical Pathways and Biological Interactions of Eicos 9 Enoates

Metabolic Integration and Transformation of Icosenoic Acids and Their Salts

Icosenoic acids, such as (Z)-icos-9-enoic acid (gadoleic acid), and their corresponding salts like potassium icos-9-enoate, are integrated into the complex network of lipid metabolism. As very-long-chain fatty acids (VLCFAs), their processing involves a series of enzymatic reactions that are fundamental to energy production, cellular structure, and signaling.

The metabolic fate of icos-9-enoate is governed by several key enzymatic pathways common to fatty acid metabolism. wikipedia.org Once inside the cell, it is converted to its active form, icos-9-enoyl-CoA, which can then enter various metabolic routes.

Beta-Oxidation: For energy production, icos-9-enoyl-CoA undergoes β-oxidation, primarily within mitochondria and peroxisomes. creative-proteomics.com This process sequentially shortens the carbon chain, producing acetyl-CoA units that can enter the citric acid cycle to generate ATP. wikipedia.orgnih.gov The breakdown of a C20 fatty acid like icosenoic acid yields a significant amount of energy. creative-proteomics.com

Elongation and Desaturation: Icos-9-enoic acid can be further modified by elongase and desaturase enzymes. nih.gov Elongases can extend the carbon chain, while desaturases introduce additional double bonds, converting it into other polyunsaturated fatty acids (PUFAs). These modifications are crucial for synthesizing a diverse range of lipids with specific functions.

Eicosanoid Synthesis: While arachidonic acid is the most well-known precursor, other long-chain fatty acids can also be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to form signaling molecules. mdpi.comnih.govfrontiersin.org These resulting eicosanoids are potent mediators involved in processes like inflammation and immune responses. creative-proteomics.commdpi.com

The enzymes involved in these pathways are critical for maintaining lipid homeostasis and ensuring the proper distribution and utilization of fatty acids throughout the body.

Table 1: Key Enzymes and Pathways in Icosenoic Acid Metabolism

| Enzyme Family | Metabolic Pathway | Function | Cellular Location | Citations |

|---|---|---|---|---|

| Acyl-CoA Synthetases | Fatty Acid Activation | Converts fatty acids into their active CoA esters (e.g., icos-9-enoyl-CoA). | Cytosol, Mitochondria | nih.gov |

| Carnitine Palmitoyltransferases | Fatty Acid Transport | Transports long-chain fatty acyl-CoAs into the mitochondria for oxidation. | Mitochondrial Membranes | nih.gov |

| Acyl-CoA Dehydrogenases | Beta-Oxidation | Catalyzes the initial step of β-oxidation, introducing a double bond. | Mitochondria, Peroxisomes | wikipedia.orgcreative-proteomics.com |

| Fatty Acid Elongases | Fatty Acid Synthesis | Extends the carbon chain of fatty acids. | Endoplasmic Reticulum | nih.gov |

| Fatty Acid Desaturases | Fatty Acid Synthesis | Introduces double bonds into the acyl chain. | Endoplasmic Reticulum | nih.govlibretexts.org |

| Cyclooxygenases (COX) | Eicosanoid Synthesis | Converts fatty acids into prostaglandins and thromboxanes. | Endoplasmic Reticulum | mdpi.comnih.govfrontiersin.org |

| Lipoxygenases (LOX) | Eicosanoid Synthesis | Converts fatty acids into leukotrienes and lipoxins. | Cytosol | mdpi.comnih.gov |

| Cytochrome P450 (CYP) | Eicosanoid Synthesis | Metabolizes fatty acids into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). | Endoplasmic Reticulum | creative-proteomics.commdpi.com |

In plants, unsaturated fatty acids, including C18 and potentially longer-chain variants like icosenoic acid, play a significant role in adapting to environmental stress, particularly drought. nih.govfrontiersin.org The accumulation of specific eicosapolyenoic acids in transgenic Arabidopsis thaliana has been shown to enhance resistance to drought, a response mediated in part through the action of the phytohormone abscisic acid (ABA). nih.govnih.gov

Research indicates that these fatty acids or their derivatives can modulate stress signaling pathways. nih.gov In transgenic plants producing eicosadienoic and eicosatrienoic acids, there was an observed hypersensitivity to ABA during germination and development. nih.gov These plants exhibited elevated ABA levels and increased stomatal sensitivity to ABA, which helps reduce water loss. nih.govnih.gov Furthermore, under osmotic stress, the expression of genes involved in ABA biosynthesis (such as NCED3, ABA1, AAO3) and other stress-related genes was upregulated. nih.govnih.gov This suggests that icosenoic acids can be part of a complex signaling network that helps plants mitigate the adverse effects of environmental challenges. nih.gov

**Table 2: Influence of Eicosapolyenoic Acids on Plant Stress Response in *Arabidopsis thaliana***

| Parameter | Observation in Transgenic Plants | Implication | Citations |

|---|---|---|---|

| Hormone Levels | Elevated leaf abscisic acid (ABA) levels under both normal and dehydrated conditions. | Enhanced stress signaling and preparedness. | nih.govnih.gov |

| Stomatal Behavior | Increased sensitivity of stomata to ABA. | Reduced water loss through transpiration, improving water balance. | nih.gov |

| Gene Expression (under osmotic stress) | Upregulation of ABA biosynthesis genes (NCED3, ABA1, AAO3). | Amplification of the ABA-dependent stress response pathway. | nih.govnih.gov |

| Gene Expression (under osmotic stress) | Higher transcript levels of stress-responsive genes (COR15A, ADH1, ABF2). | Activation of both ABA-dependent and -independent defense mechanisms. | nih.gov |

| Phenotype | Enhanced drought resistance. | Improved survival under water-deficit conditions. | nih.govnih.gov |

Molecular Interactions with Biomolecules and Cellular Components

The biological effects of icos-9-enoates are mediated through their direct and indirect interactions with various biomolecules, influencing cellular structure, function, and signaling cascades.

Long-chain fatty acids like icos-9-enoate are generally insoluble in the aqueous environment of the cell and require chaperone proteins for intracellular transport. nih.gov Fatty Acid-Binding Proteins (FABPs) fulfill this role, binding to hydrophobic ligands and facilitating their movement between cellular compartments. nih.govnih.gov

The binding mechanism of FABPs involves a specific cavity where the fatty acid is sequestered. nih.gov The negatively charged carboxylate group of the fatty acid typically interacts with one or two conserved basic amino acid residues within the binding pocket. nih.gov The long hydrocarbon tail is stabilized by hydrophobic interactions with other amino acid residues lining the cavity. nih.gov This chaperoning action allows fatty acids to be transported to the nucleus to regulate gene transcription, to mitochondria for oxidation, or to the endoplasmic reticulum for incorporation into complex lipids. nih.govnih.gov While the prompt mentions hemagglutinin, a viral protein, the primary and well-established mechanism for intracellular fatty acid interaction involves the FABP family. nih.govnih.govnih.gov

Non-clinical studies have shown that fatty acids significantly influence cellular metabolism through several mechanisms beyond their role as an energy source. semanticscholar.orgresearchgate.net

Precursors to Bioactive Mediators: Icosenoic acid can serve as a substrate for enzymatic pathways that produce eicosanoids. mdpi.comnih.gov These lipid mediators, including prostaglandins and leukotrienes, are powerful signaling molecules that regulate a multitude of cellular processes, most notably inflammation and immune responses. creative-proteomics.com

Regulation of Gene Expression: Fatty acids and their derivatives can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.comlibretexts.org Upon binding, these receptors form complexes that modulate the expression of genes involved in lipid metabolism, adipogenesis, and inflammation. mdpi.comnih.gov For instance, certain hydroxyeicosatetraenoic acids (HETEs), which can be derived from long-chain fatty acids, are known to activate PPARγ. mdpi.com

Modulation of Cellular Signaling: As integral components of cell membranes, fatty acids can influence membrane fluidity and the function of membrane-bound proteins. Their release from membrane phospholipids by phospholipases is a key step in initiating signaling cascades. mdpi.com

These non-clinical findings highlight that fatty acids are not merely passive structural components but are active participants in the regulation of complex cellular pathways. semanticscholar.orgmdpi.com

While many cell-surface labeling techniques target glycans using methods like Selective Exo-Enzymatic Labeling (SEEL), innovative approaches have been developed to track fatty acids and their metabolites within cells for biomedical research. nih.govbiorxiv.org One such method allows for the labeling of fatty acid-containing lipids within specific intracellular organelles. jst.go.jp

This technique involves introducing a modified fatty acid, such as an azido-analog of oleic or palmitic acid, into living cells. jst.go.jp These azido fatty acids are metabolized and incorporated into various lipids like phospholipids and neutral lipids. Subsequently, specially designed fluorescent probes that are localized to specific organelles (e.g., mitochondria, endoplasmic reticulum) are added. These probes contain a strained alkyne group that undergoes a highly specific "click reaction" with the azido group on the fatty acid metabolite, effectively labeling the lipids in that particular organelle. jst.go.jp

This organelle-specific labeling allows researchers to:

Selectively visualize and track the distribution of fatty acid metabolites in different cellular compartments. jst.go.jp

Analyze the composition and structure of newly synthesized lipids within a specific organelle using mass spectrometry. jst.go.jp

Investigate the dynamics of intracellular lipid metabolism and trafficking, providing insights into metabolic mechanisms that remain largely unexplored. jst.go.jp

Computational and Theoretical Studies of Potassium Icos 9 Enoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are essential for interpreting and predicting chemical behavior.

Density Functional Theory (DFT) Applications to Fatty Acid Salts

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For fatty acid salts like potassium icos-9-enoate, DFT can elucidate the nature of the ionic bond between the potassium cation (K⁺) and the icos-9-enoate anion (C₂₀H₃₇O₂⁻).

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For the icos-9-enoate anion, the HOMO is generally localized on the carboxylate group, indicating this region is the primary site for electrophilic attack.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights electron-rich and electron-poor regions. This is crucial for understanding intermolecular interactions, such as how the anion interacts with the potassium cation, solvent molecules, and other anions in an aggregated state. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge transfer and stabilization energy associated with interactions like hydrogen bonding between the carboxylate group and protic solvents.

These computational approaches have been successfully applied to study the interactions of fatty acids in various environments, from monolayers at air/water interfaces to their role in biofuel purification. The insights gained from DFT calculations provide a theoretical foundation for understanding the behavior of these molecules in more complex systems.

Table 1: Representative Electronic Properties of an Unsaturated Carboxylate Anion Calculated via DFT (Note: These are illustrative values based on typical findings for similar molecules, not specific experimental results for icos-9-enoate.)

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | ~15-20 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge on Carboxylate Oxygens | ~ -0.8 e | Indicates high electron density, making it the primary site for interaction with cations and hydrogen bond donors. |

Incorporation of Nuclear Quantum Effects (NQEs) in Molecular Systems

Classical mechanics often provides a sufficient description of atomic motion in simulations. However, for light nuclei, particularly hydrogen, Nuclear Quantum Effects (NQEs) such as zero-point energy and tunneling can be significant even at room temperature. Given the abundance of hydrogen atoms in the long alkyl chain of icos-9-enoate, NQEs can influence its structural and dynamic properties.

The vast majority of biological simulations treat atomic motion classically, but it has been shown that for accurate, quantum mechanics-parameterized force fields, including NQEs is necessary to bring calculated bulk properties like density into closer agreement with experimental values.

Several methods exist to incorporate NQEs into molecular simulations. Path-integral molecular dynamics (PIMD) is a popular approach that can accurately capture static properties. For dynamic properties, extensions like Centroid Molecular Dynamics (CMD) and Ring-Polymer Molecular Dynamics (RPMD) are often used. More recent developments, such as the constrained nuclear-electronic orbital (CNEO) approach, offer an efficient way to include quantum delocalization and tunneling effects in classical molecular dynamics simulations. These advanced techniques provide a more accurate picture of molecular behavior by treating the nuclei, especially protons, with the same quantum mechanical principles as the electrons.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamics, and intermolecular interactions of systems like this compound in various environments.

Analysis of Energy Flow and Thermal Transport in Molecular Systems

MD simulations are a powerful tool for investigating how energy is transferred and transported within and between molecules. This is particularly relevant for understanding the properties of aggregated structures like micelles or bilayers formed by fatty acid salts. For instance, non-equilibrium molecular dynamics (NEMD) simulations can be used to calculate the thermal conductivity of a lipid bilayer.

Studies on similar lipid systems have shown that thermal energy is primarily transferred through the intramolecular covalent bonds of the lipid molecules. The transport of thermal energy can be anisotropic, meaning it differs depending on the direction. For example, in a lipid bilayer, heat transfer along the plane of the membrane can be different from transfer across the membrane. The analysis of vibrational energy transfer is also crucial, as it plays a role in protein functionalities at membrane interfaces and can be studied using advanced spectroscopic techniques complemented by MD simulations. MD simulations allow for the decomposition of heat flux into contributions from different types of interactions (e.g., covalent bonds, van der Waals forces, electrostatic interactions), providing a microscopic understanding of thermal transport.

Table 2: Typical Parameters for All-Atom MD Simulation of a Fatty Acid Salt System

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | CHARMM, GROMOS, AMBER, OPLS | Defines the potential energy function for all atoms and their interactions. |

| Water Model | TIP3P, SPC/E | Represents the solvent molecules (water) in the simulation. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K - 310 K | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

| Time Step | 1-2 fs | The small time interval at which the equations of motion are integrated. |

| Simulation Length | 10s to 100s of nanoseconds | The total duration of the simulation, which must be long enough to sample the processes of interest. |

Modeling of Solvent Coupling and Dynamics of Solvated Biomolecules

The interaction with the solvent, typically water, is critical to the structure and function of amphiphilic molecules like this compound. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation dynamics. The carboxylate headgroup of the icos-9-enoate anion is hydrophilic and forms strong hydrogen bonds with surrounding water molecules. The long hydrocarbon tail is hydrophobic and drives the aggregation of these molecules to minimize contact with water.

Simulations can reveal the specific structure of the hydration shell around the carboxylate group and the potassium ion. They can differentiate between "contact ion pairs," where the cation and anion are directly associated, and "solvent-separated ion pairs," where one or more water molecules are located between them. The balance between these states affects the molecule's solubility and its role in larger assemblies.

Implicit solvent models, which represent the solvent as a continuous medium rather than individual molecules, offer a computationally less expensive alternative. Models like the Generalized Born (GB) or Poisson-Boltzmann (PB) equation are often used to calculate the electrostatic contribution to the solvation free energy, providing a balance between accuracy and computational efficiency for large-scale simulations.

Predictive Modeling for Molecular Properties and Dynamics

Predictive modeling aims to forecast the properties and behavior of molecular systems using computational methods, often reducing the need for extensive experimentation. This approach integrates data from quantum chemical calculations, molecular dynamics simulations, and increasingly, machine learning techniques.

For organic salts like this compound, predictive models can target a range of properties. By combining DFT and MD, one can predict thermodynamic properties such as the mean activity coefficient in solution at various concentrations and temperatures. These models work by first calculating fundamental parameters like the size of the solvated ions and the dielectric constant of the solution, which are then used in theoretical frameworks like the Debye-Hückel and Born equations.

Furthermore, the rise of machine learning (ML) has opened new avenues for predictive modeling. ML models can be trained on large datasets generated from high-throughput DFT or MD simulations. Once trained, these models can predict properties like crystal structure volume, enthalpy of formation, and thermal conductivity with high speed and accuracy. This data-driven approach allows for the rapid screening of many different potential structures or compositions to identify candidates with desired properties, accelerating the design of new materials.

Table 3: A Potential Workflow for Predictive Modeling of this compound Properties

| Step | Methodology | Objective / Predicted Property |

|---|---|---|

| 1. Single Molecule Properties | Density Functional Theory (DFT) | Calculate electronic structure, partial charges, bond lengths/angles for force field parameterization. |

| 2. Bulk Phase Simulation | Molecular Dynamics (MD) | Simulate the behavior in solution or melt to calculate density, viscosity, diffusion coefficients, and thermal conductivity. |

| 3. Data Generation | High-Throughput DFT/MD | Create a large database of properties for the molecule under various conditions (temperature, pressure, concentration). |

| 4. Machine Learning Model Training | Crystal Graph SVD, Neural Networks | Train a machine learning model on the generated data to correlate structure with properties. |

| 5. High-Throughput Screening | Trained ML Model | Rapidly predict properties for new conditions or related molecules to guide experimental efforts. |

Environmental Fate and Behavior of Eicos 9 Enoate Potassium Salt in Various Compartments

Environmental Degradation Pathways and Persistence

The persistence of Potassium icos-9-enoate in the environment is largely dictated by its susceptibility to degradation through both biological and non-biological pathways.

Long-chain fatty acids and their salts are generally considered to be readily biodegradable in natural environments. Microorganisms in soil and aquatic systems utilize these compounds as a source of carbon and energy, breaking them down through metabolic pathways such as β-oxidation.

Studies on analogous compounds provide strong evidence for the rapid biodegradation of substances like this compound. For instance, the methyl ester of oleic acid has been shown to completely degrade in soil within 60 days. Furthermore, screening tests have indicated a soil half-life for oleic acid ranging from 0.2 to 0.66 days, highlighting its rapid removal from the soil compartment. Ready biodegradability tests, such as the OECD 301F Manometric Respirometry test, have demonstrated that fatty acid esters can achieve high levels of degradation over a 28-day period, meeting the criteria for ready biodegradability.

| Test Type | Analogous Compound | Degradation Endpoint | Timeframe | Result |

| Soil Biodegradation | Methyl oleate | Complete degradation | 60 days | Readily biodegradable |

| Soil Screening Test | Oleic acid | Half-life | 0.2 - 0.66 days | Rapid degradation |

| OECD 301F | Fatty acid esters | >60% biodegradation | 28 days | Readily biodegradable |

This table presents data on the biodegradation of compounds structurally similar to this compound, indicating a high potential for biotic degradation in the environment.

The rate of biodegradation can be influenced by several factors, including the length of the carbon chain and the degree of unsaturation. While longer-chain fatty acids may exhibit slightly slower degradation rates than shorter-chain ones, the presence of a double bond in icos-9-enoic acid can influence the metabolic pathways employed by microorganisms.

In addition to biotic processes, this compound is subject to several abiotic degradation mechanisms, primarily in the atmosphere and potentially in sunlit surface waters.

One of the main abiotic degradation pathways for the dissociated icos-9-enoate anion in the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH) and ozone (O₃). For the analogous compound, oleic acid, the atmospheric half-life for the reaction with hydroxyl radicals is estimated to be between 4.6 and 5.1 hours. The reaction with ozone is even faster, with calculated half-lives of approximately 1.4 to 2.1 hours. nih.gov These rapid reactions suggest that any portion of the compound that partitions to the atmosphere would be quickly degraded.

| Degradation Pathway | Reactant | Analogous Compound | Estimated Half-Life |

| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | Oleic acid | 4.6 - 5.1 hours |

| Atmospheric Ozonolysis | Ozone (O₃) | Oleic acid | 1.4 - 2.1 hours |

This table summarizes the estimated atmospheric half-lives of oleic acid, a proxy for icos-9-enoic acid, highlighting rapid abiotic degradation in the gas phase.

In aquatic environments, photodegradation can be a relevant process for unsaturated fatty acids, particularly in the presence of photosensitizers that can generate reactive oxygen species like singlet oxygen. The double bond in the icos-9-enoate molecule is susceptible to attack by these reactive species, leading to its cleavage and the formation of smaller, more oxidized molecules. chemistryjournal.netnih.gov Hydrolysis of the potassium salt is not expected to be a significant degradation pathway under typical environmental pH conditions.

Transport and Distribution Mechanisms

The movement and partitioning of this compound between different environmental compartments are influenced by its physical and chemical properties, including its water solubility, vapor pressure, and sorption characteristics.

The mobility of this compound in soil and its distribution in aquatic systems are largely controlled by sorption processes. The long carbon chain of the icos-9-enoate anion imparts a hydrophobic character, leading to a tendency to associate with organic matter and mineral surfaces in soil and sediment.

The organic carbon-water partition coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. For undissociated oleic acid, the estimated Koc is high, in the range of 340,000, which suggests that it would be immobile in soil. nih.gov However, the pKa of oleic acid is approximately 5.02, indicating that in most environmental soils and waters (pH > 5.02), it will exist predominantly in its anionic (carboxylate) form. nih.gov Anions generally exhibit lower sorption to soils rich in organic carbon and clay compared to their neutral counterparts. This suggests that the mobility of this compound could be higher than predicted for the undissociated acid, though the long alkyl chain will still contribute significantly to its partitioning to solid phases.

In aquatic environments, the dissociated icos-9-enoate is expected to adsorb to suspended solids and sediment due to the hydrophobic nature of its long carbon tail. This partitioning behavior would limit its concentration in the water column and facilitate its deposition in benthic zones.

| Parameter | Analogous Compound | Value | Implication for Mobility |

| Estimated Koc | Oleic acid | 340,000 | Immobile (as undissociated acid) |

| pKa | Oleic acid | 5.02 | Predominantly anionic in most environments, potentially increasing mobility |

This table provides key parameters for oleic acid that inform the expected sorption and mobility of this compound in soil and aquatic systems.

Volatilization from soil and water surfaces is not anticipated to be a significant transport pathway for this compound. As a salt, it has a very low vapor pressure. While data for the Henry's Law constant of this compound are not available, the properties of similar long-chain fatty acid salts suggest that it will have a low tendency to partition from water to air.

For the corresponding free acid, oleic acid, the vapor pressure is very low (5.46 x 10⁻⁷ mm Hg at 25°C), which indicates a low volatility. nih.gov Given that the potassium salt is non-volatile, any potential for atmospheric transport would likely be associated with the free acid, which would only be present in significant proportions in highly acidic environments. Even if a small fraction were to enter the atmosphere, its short atmospheric half-life would limit long-range transport.

The potential for this compound to bioaccumulate in organisms and be transferred through the food chain is considered to be low. Although the long carbon chain suggests a degree of lipophilicity, long-chain fatty acids are readily metabolized by most organisms.

Fatty acids are essential components of biological systems and are subject to active metabolic regulation. When taken up by organisms, they are typically incorporated into lipids or catabolized for energy via β-oxidation. This metabolic processing prevents their accumulation to high concentrations in tissues.

Environmental Fate Modeling and Predictive Studies

Predictive models are essential tools in environmental science for forecasting the behavior of chemical substances in various environmental compartments, particularly when experimental data is limited. nih.gov These in silico approaches, including multimedia fate models and Quantitative Structure-Property Relationship (QSPR) models, provide a framework for assessing the potential environmental distribution, persistence, and transport of compounds like this compound.

Application of Multimedia Fate Models for Chemical Assessment

Multimedia fate models are mathematical tools designed to predict the distribution and concentration of chemicals in different environmental compartments such as air, water, soil, and sediment. researchgate.net These models are built on the principle that the fate and transport of a chemical are governed by its physicochemical properties and the characteristics of the environment. ulisboa.pt

A widely used type of multimedia model is the fugacity model, which was introduced in the early 1980s. ulisboa.pt Fugacity, with units of pressure (Pascals), represents the "escaping tendency" of a chemical from a particular phase. ulisboa.ptrsc.org When phases are at equilibrium, their fugacities are equal. These models use this concept to simplify the calculation of a chemical's partitioning and movement between media. setac.org

Fugacity models are often categorized into different levels of increasing complexity to provide a progressive understanding of a chemical's behavior setac.orgunipd.it:

Level I: Calculates the equilibrium partitioning of a fixed amount of a non-reacting chemical in a closed environment. It predicts the media into which the chemical will tend to partition. setac.orgtrentu.ca

Level II: Assumes a steady-state, equilibrium condition where chemical input is continuous and balanced by removal processes like degradation and advection (outflow). setac.orgtrentu.ca

Level III: Represents a more realistic scenario. It is a steady-state model but does not assume equilibrium between environmental compartments. unipd.ittrentu.ca This means the fugacity in each medium can be different, and the model calculates the rates of intermedia transport processes like atmospheric deposition and soil runoff. unipd.ittrentu.ca

Level IV: Describes an unsteady-state, non-equilibrium situation where emissions and environmental conditions can change over time, requiring the use of differential equations. setac.org

For a substance like this compound, a Level III fugacity model would be applied to assess its environmental fate. As a salt of a long-chain fatty acid, it is expected to be non-volatile and have low water solubility, primarily partitioning to soil and sediment. The model would integrate the chemical's specific properties with defined environmental parameters to predict its distribution and persistence.

Below is a conceptual table illustrating the typical input parameters required for a Level III fugacity model assessment of this compound and the predicted outputs.

| Table 1: Conceptual Input and Output Parameters for a Level III Fugacity Model Applied to this compound | |

|---|---|

| Parameter Type | Parameter Example |

| Chemical Properties (Inputs) | Molecular Mass |

| Water Solubility | |

| Vapor Pressure | |

| Log Kow (Octanol-Water Partition Coefficient) | |

| Log Koc (Organic Carbon-Water Partition Coefficient) | |

| Degradation Half-lives (in Air, Water, Soil, Sediment) | |

| Environmental Properties (Inputs) | Volume/Area of Compartments (Air, Water, Soil, etc.) |

| Organic Carbon Content of Soil and Sediment | |

| Advection Rates (e.g., wind speed, water flow) | |

| Intermedia Transport Rates (e.g., rain rate, sediment deposition) | |

| Emission Scenario (Inputs) | Emission Rate |

| Compartment of Emission (e.g., release to soil or water) | |

| Model Predictions (Outputs) | Concentration in Each Compartment (Air, Water, Soil, Sediment) |

| Percentage Distribution Among Compartments | |

| Intermedia Transport Fluxes | |

| Persistence (Overall and in each compartment) | |

| Primary Loss Mechanisms (e.g., degradation vs. advection) |

Quantitative Structure-Property Relationship (QSPR) Approaches in Environmental Contexts

When experimental data for the physicochemical properties required by fate models are unavailable, Quantitative Structure-Property Relationship (QSPR) models serve as a valuable alternative. mdpi.comnih.gov QSPR models are mathematical relationships that correlate the structural features of a chemical with its physical, chemical, or environmental properties. nih.govrsc.org The fundamental principle is that the structure of a molecule determines its properties. nih.gov

The development of a QSPR model involves several key steps:

Data Collection: A set of molecules (a "training set") with known experimental values for a specific property is compiled. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are generated to represent the chemical structure. These can describe constitutional, topological, geometric, or quantum-chemical features of the molecule. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the molecular descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and, ideally, an external set of chemicals not used in model development. nih.gov

For this compound, QSPR models could be used to predict key environmental fate parameters. Given its structure as a 20-carbon monounsaturated fatty acid salt, descriptors such as the number of carbon atoms, the presence of a carboxylate group, and the number and position of double bonds would be important inputs for predicting properties like its octanol-water partition coefficient (log Kow), soil sorption coefficient (log Koc), and biodegradation rates. researchgate.net These QSPR-derived estimates can then be used as inputs for the multimedia fate models discussed previously, allowing for a comprehensive environmental assessment even in the absence of complete experimental data. nih.gov

The following table outlines the types of molecular descriptors that could be used in a QSPR model to predict important environmental properties for long-chain carboxylates like icos-9-enoate.

| Table 2: Conceptual QSPR Approach for Predicting Environmental Properties of Icos-9-enoate | ||

|---|---|---|

| Property to be Predicted | Relevant Molecular Descriptors (Inputs) | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | Number of Carbon Atoms, Molecular Volume, Polarity Indices, Carboxylate Group Count | Indicates the tendency of a chemical to partition into organic matter (e.g., lipids in organisms, organic carbon in soil). |

| Log Koc (Soil Sorption Coefficient) | Log Kow, Molecular Surface Area, Connectivity Indices | Predicts how strongly the chemical will bind to organic matter in soil and sediment, affecting its mobility. |

| Water Solubility | Log Kow, Melting Point, Number of Polar Groups, Hydrogen Bond Acceptors/Donors | Determines the maximum concentration that can be dissolved in water, influencing transport in aquatic systems. |

| Biodegradation Half-Life | Presence of Functional Groups (e.g., ester, carboxylate), Number of Double Bonds, Chain Length, Branching | Estimates the persistence of the chemical in the environment due to microbial degradation. |

Applications in Non Clinical Research and Industrial Chemical Syntheses

Role as a Surfactant in Industrial Processes and Formulations (non-consumer product specific)

As a potassium salt of a long-chain fatty acid, Potassium icos-9-enoate functions as a surfactant, reducing surface tension at interfaces. This property is fundamental to its application in several industrial domains, analogous to other potassium soaps like potassium cocoate and potassium oleate. silverfernchemical.comatamanchemicals.com

Key surfactant-related industrial applications include:

Emulsification and Dispersion: In various industrial formulations, it can act as an emulsifying agent to create stable mixtures of immiscible liquids, such as oil and water. This is critical in the manufacturing of cutting fluids, certain types of industrial lubricants, and in the formulation of agrochemical products. silverfernchemical.comatamanchemicals.com

Industrial Cleaning: The surfactant properties make it effective in industrial cleaning formulations for degreasing and removing oily residues from surfaces. atamanchemicals.com

Lubrication: Metallic soaps, including potassium salts of fatty acids, are key components in the production of lubricating greases, where they serve as thickeners.

Petroleum Industry: While specific applications for this compound are not widely documented, similar compounds are used in demulsification processes to break down crude oil emulsions.

The table below summarizes the potential industrial applications based on the surfactant properties of long-chain potassium soaps.

| Industrial Process/Formulation | Function of this compound (projected) |

| Metalworking Fluids | Emulsifier, Lubricant |

| Industrial Cleaning Agents | Surfactant, Degreaser |

| Agrochemicals | Dispersing agent, Emulsifier for active ingredients |

| Lubricating Greases | Thickening agent |

| Textile and Leather Processing | Wetting agent, Emulsifier |

Precursor in Polymer and Material Science Development from Renewable Resources

The parent molecule of this compound, icos-9-enoic acid, is derived from vegetable oils, making it a renewable resource for the chemical industry. core.ac.ukresearchgate.netscirp.org Fatty acids and their derivatives are increasingly investigated as platform chemicals to replace petroleum-based feedstocks in polymer synthesis. researchgate.netmdpi.com

The chemical structure of icos-9-enoic acid offers several routes for polymerization:

Direct Polymerization: The double bond within the 20-carbon chain can be utilized for direct polymerization, often in copolymerization with other monomers like styrene, to create polymers with specific mechanical properties. researchgate.net

Functionalization: The double bond and the carboxylic acid group can be chemically modified to introduce polymerizable functionalities. For instance, epoxidation of the double bond can yield precursors for epoxy resins, while the carboxylic acid can be converted into esters or amides that can then be polymerized into polyesters or polyamides, respectively. nih.govrsc.org

Monomer Synthesis: The fatty acid can be transformed into novel monomers. For example, it can be converted into diols, which are essential building blocks for the synthesis of polyurethanes. mdpi.com

The use of long-chain fatty acids from renewable sources like gadoleic acid is driven by the desire to produce bio-based polymers with properties such as increased hydrophobicity, flexibility, and biodegradability. scirp.orgrsc.org These biopolymers find potential applications in coatings, adhesives, plasticizers, and composites. researchgate.netscirp.org

The following table outlines potential polymer types derived from icos-9-enoic acid.

| Polymerization Route | Functional Group Utilized | Potential Polymer Type |

| Cationic Copolymerization | C=C double bond | Modified Polystyrenes |

| Polycondensation after functionalization | Carboxylic acid group | Polyesters, Polyamides |

| Epoxidation and ring-opening | C=C double bond | Epoxy Resins |

| Conversion to Diol | Carboxylic acid group | Polyurethanes |

Development of Research Reagents and Analytical Standards

In a research context, this compound serves as a valuable chemical for studying the properties and behaviors of long-chain monounsaturated fatty acids and their salts.

Synthesis for Research: The typical laboratory synthesis involves the saponification of 9-eicosenoic acid with potassium hydroxide (B78521), usually in an ethanol (B145695) solvent under reflux. This straightforward synthesis allows researchers to produce the compound for various in-vitro studies.

Biochemical Research: Gadoleic acid and its salts are used in biochemical research to investigate the effects of specific fatty acids on cellular processes. This can include studies on lipid metabolism, membrane structure, and cell signaling pathways.

Development as an Analytical Standard: For accurate quantification and identification in complex matrices, a well-characterized analytical standard is essential. The development of this compound as a certified reference material (CRM) would involve:

High-Purity Synthesis: Production of the material with a purity of 99% or higher. lookchem.com

Thorough Characterization: Confirmation of its chemical identity and structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.

Purity Assessment: Quantification of purity using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Certification: Certification of purity and identity according to standards like ISO 17034, making it traceable to primary standards from metrological institutes. nist.govcpachem.comthomassci.com

Such a standard would be crucial for researchers in food science, lipidomics, and materials science to accurately measure the concentration of icos-9-enoic acid in various samples.

The table below details the analytical techniques used in the characterization and quality control of this compound for its use as a research reagent and potential analytical standard.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, verification of double bond position |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Verification of carboxylate salt formation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Gas Chromatography (GC) | Purity assessment (after derivatization) |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing potassium icos-9-enoate in laboratory settings?

- Methodology : Synthesis typically involves saponification of 9-eicosenoic acid using potassium hydroxide in ethanol under reflux. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double bond position (Z-configuration at C9) and Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate salt formation. Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

- Data Interpretation : Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) to validate structural identity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Experimental Design : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Monitor degradation using UV-Vis spectroscopy for absorbance changes and thin-layer chromatography (TLC) for byproduct detection. Quantify stability via mass loss over time using thermogravimetric analysis (TGA) .

- Key Variables : pH, ionic strength, and solvent polarity significantly influence stability. Use buffered solutions to isolate these effects .

Q. What analytical techniques are essential for quantifying this compound in complex matrices?

- Recommended Methods : Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and sensitivity for quantification in biological or environmental samples. For lipid-rich matrices, employ solid-phase extraction (SPE) to isolate the compound prior to analysis. Calibrate using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, melting point)?

- Approach : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) to isolate variables. Compare results with computational predictions (e.g., COSMO-RS simulations for solubility) to identify methodological discrepancies. Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting point) .

- Critical Analysis : Evaluate the purity of historical samples and calibration methods used in prior studies. Contradictions often arise from impurities or inconsistent measurement protocols .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

- Experimental Design : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in cell cultures. Combine with knockout models (e.g., CRISPR-Cas9) to identify receptor targets. Surface plasmon resonance (SPR) can quantify binding affinity to suspected biomolecules .

- Data Integration : Pair omics data (proteomics, lipidomics) with kinetic modeling to map interactions. For example, LC-MS/MS can identify downstream metabolites, while molecular dynamics simulations predict binding conformations .

Q. How can computational modeling improve the design of experiments involving this compound?

- Tools and Workflows : Density functional theory (DFT) calculations predict reaction energetics for synthesis optimization. Molecular docking simulations (e.g., AutoDock Vina) guide hypotheses about biological activity. Validate models with experimental data (e.g., NMR chemical shifts) to refine accuracy .

- Limitations : Address discrepancies between in silico predictions and empirical results by adjusting force field parameters or solvent models .

Q. What experimental frameworks are suitable for studying the environmental impact of this compound?

- Methodology : Conduct biodegradation assays (e.g., OECD 301F) to measure mineralization rates in soil/water systems. Use ecotoxicity tests (e.g., Daphnia magna mortality assays) to assess acute and chronic effects. Pair with life cycle analysis (LCA) to evaluate sustainability .

- Data Challenges : Account for matrix effects (e.g., organic matter in soil) that alter bioavailability. Use controlled microcosms to isolate variables .

Methodological Guidance

Q. How should researchers formulate hypotheses about structure-activity relationships (SAR) for this compound derivatives?

- Framework : Apply the PICOT framework to define Population (e.g., specific cell lines), Intervention (structural modifications), Comparison (wild-type vs. modified compounds), Outcome (e.g., IC₅₀ values), and Time (exposure duration). Use factorial design experiments to test multiple variables efficiently .

- Validation : Compare SAR trends with analogous compounds (e.g., potassium oleate) to identify conserved functional groups .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

- Analysis : Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address variability via bootstrapping or Bayesian hierarchical models .

- Reporting : Include confidence intervals and effect sizes to contextualize significance. Transparently document outliers and exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.